molecular formula C22H19ClN2O2 B3669661 3-chloro-4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

3-chloro-4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide

Cat. No.: B3669661
M. Wt: 378.8 g/mol
InChI Key: PWMHWVUFPQIIOD-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . All the obtained products can be purified, and the analysis of these products can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions. For example, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .


Physical and Chemical Properties Analysis

Benzamides are organic compounds with a carboxamido substituent attached to a benzene ring . They are slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of benzamide compounds can vary depending on their specific structure and functional groups. Some benzamides have been used in drug discovery .

Safety and Hazards

Benzamide compounds can be harmful if swallowed or in contact with skin. They can cause skin irritation and serious eye irritation . Prolonged or repeated exposure may cause damage to organs .

Future Directions

Benzamides have potential applications in various fields, including the medical, industrial, biological, and potential drug industries . They can be used in the treatment of various diseases, including cancer and hypercholesterolemia . They also have potential uses in the plastic, rubber industry, paper industry, and agriculture .

Properties

IUPAC Name

3-chloro-4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-14-6-3-4-9-19(14)22(27)25-18-8-5-7-17(13-18)24-21(26)16-11-10-15(2)20(23)12-16/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMHWVUFPQIIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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